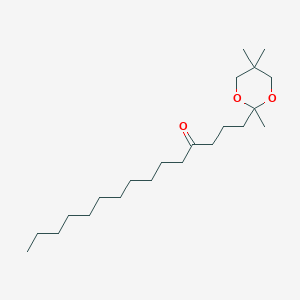![molecular formula C9H11NO3 B14318193 (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 105551-04-0](/img/structure/B14318193.png)
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol is a complex organic compound characterized by its unique dioxinopyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxinopyridine ring, followed by the introduction of the methyl and hydroxymethyl groups. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxinopyridine structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)amine
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Uniqueness
Compared to similar compounds, (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol stands out due to its specific hydroxymethyl group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications, enhancing its versatility in various applications.
特性
| 105551-04-0 | |
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
(8-methyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-9-8(4-12-5-13-9)7(3-11)2-10-6/h2,11H,3-5H2,1H3 |
InChIキー |
ARNOWFBQZLOFRK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C2=C1OCOC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)

